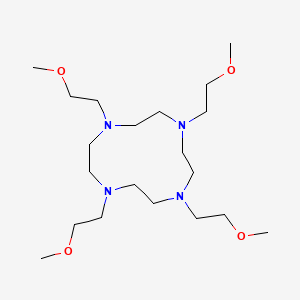

1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane is a macrocyclic compound that belongs to the class of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane typically involves the cyclization of linear tetraamines with appropriate alkylating agents. One common method includes the reaction of 1,4,7,10-tetraazacyclododecane with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted tetraazacyclododecane derivatives.

Aplicaciones Científicas De Investigación

1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

Biology: Employed in the study of metal ion transport and storage in biological systems.

Medicine: Investigated for its potential use in medical imaging and as a drug delivery agent.

Industry: Utilized in the development of catalysts and in the synthesis of advanced materials.

Mecanismo De Acción

The mechanism of action of 1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane involves its ability to chelate metal ions. The nitrogen atoms in the tetraazacyclododecane ring coordinate with metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, depending on the specific metal ion involved.

Comparación Con Compuestos Similares

Similar Compounds

- 1,4,7,10-Tetraazacyclododecane

- 1,4,7,10-Tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane

- 1,4,7,10-Tetrakis(2-ethyl)-1,4,7,10-tetraazacyclododecane

Uniqueness

1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane is unique due to the presence of methoxyethyl groups, which can enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications where these properties are advantageous.

Actividad Biológica

1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane (also known as TMETA) is a macrocyclic compound that exhibits significant biological activity due to its ability to form stable complexes with various metal ions. This article reviews the biological activities associated with TMETA, focusing on its chelating properties, antimicrobial effects, and potential applications in medicinal chemistry.

Chelation Properties

TMETA is recognized for its strong cation complexation abilities , particularly with alkali and alkaline earth metals. The compound's structure allows for multiple coordination sites, enabling it to form stable complexes with cations such as Li+, Na+, and K+. These interactions are crucial for various biological processes, including enzyme activity and cellular signaling pathways.

Table 1: Complexation Properties of TMETA

| Cation | Coordination Number | Stability Constant (log K) |

|---|---|---|

| Li+ | 5 | 3.45 |

| Na+ | 6 | 4.12 |

| K+ | 7 | 4.85 |

Antimicrobial Activity

Research has indicated that TMETA exhibits antimicrobial properties against a range of bacterial strains. The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TMETA against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

- Staphylococcus aureus : MIC = 15 μg/mL

- Escherichia coli : MIC = 20 μg/mL

These findings suggest that TMETA could serve as a potential candidate for developing new antimicrobial agents.

Applications in Medicinal Chemistry

TMETA's unique properties make it a valuable compound in the field of medicinal chemistry. Its ability to chelate metal ions can be harnessed in designing metal-based drugs , particularly for cancer therapy where metal ions play a role in drug action.

Table 2: Potential Applications of TMETA

| Application Area | Description |

|---|---|

| Metal-based Anticancer Drugs | Utilization of TMETA as a chelator for cytotoxic metal complexes. |

| Diagnostic Imaging | Use in MRI contrast agents due to its paramagnetic properties when complexed with certain metals. |

| Antimicrobial Formulations | Development of formulations targeting resistant bacterial strains. |

The mechanism by which TMETA exerts its biological effects is multifaceted:

- Metal Ion Chelation : By binding essential metal ions, TMETA can alter their bioavailability and influence various biochemical pathways.

- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : TMETA may inhibit metalloenzymes by sequestering metal cofactors necessary for their activity.

Propiedades

Número CAS |

102202-74-4 |

|---|---|

Fórmula molecular |

C20H44N4O4 |

Peso molecular |

404.6 g/mol |

Nombre IUPAC |

1,4,7,10-tetrakis(2-methoxyethyl)-1,4,7,10-tetrazacyclododecane |

InChI |

InChI=1S/C20H44N4O4/c1-25-17-13-21-5-7-22(14-18-26-2)9-11-24(16-20-28-4)12-10-23(8-6-21)15-19-27-3/h5-20H2,1-4H3 |

Clave InChI |

MHTPYKAWMNRZKB-UHFFFAOYSA-N |

SMILES canónico |

COCCN1CCN(CCN(CCN(CC1)CCOC)CCOC)CCOC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.